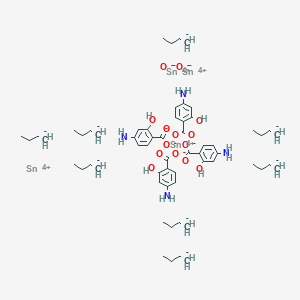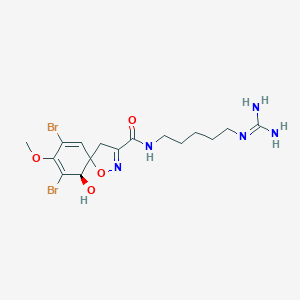
Desmethylescitalopram
Descripción general
Descripción
Desmethylescitalopram is an active metabolite of the antidepressant drugs citalopram and escitalopram. It functions as a selective serotonin reuptake inhibitor, contributing to the therapeutic effects of its parent compounds .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Desmethylescitalopram is synthesized through the demethylation of escitalopram. The process involves the use of specific reagents and conditions to remove a methyl group from the parent compound. This reaction typically requires a demethylating agent such as boron tribromide or other suitable reagents under controlled conditions .
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process is carefully monitored to maintain consistency and quality, adhering to stringent pharmaceutical standards .
Análisis De Reacciones Químicas
Types of Reactions
Desmethylescitalopram undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Halogens, nucleophiles.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce deoxygenated compounds .
Aplicaciones Científicas De Investigación
Desmethylescitalopram has several scientific research applications, including:
Chemistry: Used as a reference compound in analytical chemistry for the development of detection and quantification methods.
Biology: Studied for its effects on serotonin reuptake and its role in neurotransmission.
Medicine: Investigated for its potential therapeutic benefits in treating depression and anxiety disorders.
Industry: Utilized in the development of new antidepressant formulations and as a standard in quality control processes
Mecanismo De Acción
Desmethylescitalopram exerts its effects by inhibiting the reuptake of serotonin in the brain. It binds to the serotonin transporter protein, preventing the reabsorption of serotonin into the presynaptic neuron. This leads to an increase in serotonin levels in the synaptic cleft, enhancing serotonergic neurotransmission and contributing to its antidepressant effects .
Comparación Con Compuestos Similares
Similar Compounds
Desmethylcitalopram: An active metabolite of citalopram, similar in structure and function to desmethylescitalopram.
Desmethylsertraline: An active metabolite of sertraline, another selective serotonin reuptake inhibitor.
Desmethylvenlafaxine: An active metabolite of venlafaxine, a serotonin-norepinephrine reuptake inhibitor
Uniqueness
This compound is unique due to its specific role as a metabolite of escitalopram, contributing to its therapeutic effects. Its high selectivity for the serotonin transporter and its ability to enhance serotonergic neurotransmission distinguish it from other similar compounds .
Propiedades
IUPAC Name |
(1S)-1-(4-fluorophenyl)-1-[3-(methylamino)propyl]-3H-2-benzofuran-5-carbonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19FN2O/c1-22-10-2-9-19(16-4-6-17(20)7-5-16)18-8-3-14(12-21)11-15(18)13-23-19/h3-8,11,22H,2,9-10,13H2,1H3/t19-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PTJADDMMFYXMMG-IBGZPJMESA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNCCCC1(C2=C(CO1)C=C(C=C2)C#N)C3=CC=C(C=C3)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CNCCC[C@@]1(C2=C(CO1)C=C(C=C2)C#N)C3=CC=C(C=C3)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19FN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001335276 | |
| Record name | Desmethylescitalopram | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001335276 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
310.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
144025-14-9 | |
| Record name | Desmethylescitalopram | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0144025149 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Desmethylescitalopram | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001335276 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 144025-14-9 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | DESMETHYLESCITALOPRAM | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/68457TFE9P | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does the CYP2C19 genotype influence the metabolism of escitalopram and desmethylescitalopram?
A: Research indicates that the CYP2C19 genotype plays a significant role in the steady-state plasma concentrations of escitalopram. Individuals homozygous for the CYP2C19*17 allele (associated with ultrarapid metabolizer phenotype) exhibit significantly lower escitalopram concentrations and higher metabolic ratios (this compound/escitalopram) compared to extensive metabolizers. [] Conversely, individuals homozygous for alleles conferring the poor metabolizer phenotype show higher escitalopram concentrations than extensive metabolizers. [] Interestingly, while CYP2C19 genotype impacts escitalopram levels, it appears to have little to no effect on this compound concentrations. [, ]
Q2: Beyond CYP2C19, do other factors influence escitalopram concentrations?
A: Yes, research suggests that age and CYP2D6 genotype can also influence escitalopram concentrations. Specifically, older age is associated with higher escitalopram concentrations. [] Additionally, individuals with a CYP2D6 genotype characterized as intermediate/poor metabolizer exhibit higher escitalopram concentrations compared to CYP2D6 extensive metabolizers. [] These findings highlight the complex interplay of genetic and physiological factors in determining individual responses to escitalopram.
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![4-[(5R)-2,6,6-Trimethyl-5-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxycyclohexen-1-yl]butan-2-one](/img/structure/B140212.png)


![5,6-Dihydroindolo[1,2-c]quinazoline](/img/structure/B140221.png)








